Delta-20-Spironolactone
Description
Structure
2D Structure
Properties
IUPAC Name |
S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWOLKZQDUPWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis Pathways and Formation Mechanisms of Delta 20 Spironolactone
Investigation of Dehydration and Rearrangement Reactions Leading to Δ20-Unsaturation
The introduction of a double bond at the Δ20 position in the spironolactone (B1682167) structure is typically the result of elimination reactions, such as dehydration or dehydrohalogenation, involving a suitable precursor.
The formation of 20,21-Dehydro-Spironolactone involves the creation of a carbon-carbon double bond within the γ-lactone ring, specifically between the C20 and C21 positions. This transformation from the saturated lactone ring of Spironolactone to the unsaturated variant likely proceeds through an elimination reaction mechanism. While specific mechanistic studies for this exact transformation are not extensively detailed in the provided literature, the structure suggests that a precursor with a leaving group at the C20 or C21 position, such as a hydroxyl or a halide, could undergo base or acid-catalyzed elimination to form the double bond. The parent drug, Spironolactone, itself possesses a 17-hydroxy group, and reactions involving this functionality are key to its synthesis. chemicalbook.com The formation of the Δ20 unsaturation is a known impurity pathway, suggesting it can occur under conditions used for spironolactone synthesis or storage.
The generation of impurities like Delta-20-Spironolactone is often influenced by the specific conditions of a chemical process. Forced degradation studies, which are used to identify potential degradation products of a drug substance, can provide insight into the conditions favoring the formation of such impurities. Factors that can influence the generation of Δ20-Spironolactone include:
Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for elimination reactions, leading to an increased rate of impurity formation.
pH: Acidic or basic conditions can catalyze the elimination of leaving groups, promoting the formation of the unsaturated lactone ring. For instance, the synthesis of Spironolactone involves both acidic and basic steps. chemicalbook.com
Solvents: The choice of solvent can affect reaction pathways. Polar aprotic solvents might favor certain elimination mechanisms over others. The synthesis of spironolactone utilizes solvents like tetrahydrofuran (B95107) and ethyl acetate (B1210297). chemicalbook.com
Presence of Oxidizing or Dehydrating Agents: Reagents used in the synthesis of the parent compound, such as oxidizing agents like chloranil, can potentially create reaction pathways that lead to impurities. mdpi.com Similarly, strong dehydrating agents could facilitate the elimination reaction.
Targeted Synthetic Approaches for this compound Production
While often considered an impurity, the synthesis of this compound can be approached through targeted chemical strategies that intentionally create the Δ20-unsaturation.
A targeted synthesis would likely start from a common steroidal precursor, such as dehydroepiandrosterone (B1670201) or androstenedione, similar to the synthesis of Spironolactone itself. mdpi.comgoogle.com A plausible multi-step route would diverge from the standard Spironolactone synthesis at the point of the γ-lactone ring formation.
One potential strategy involves:
Ethynylation: Reaction of a 17-keto steroid with an acetylene (B1199291) derivative to introduce the carbons necessary for the lactone ring. chemicalbook.com
Functionalization: Introduction of a suitable leaving group (e.g., hydroxyl, tosylate) at the C20 or C21 position of the side chain.
Cyclization and Elimination: A subsequent step would induce both the cyclization to form the furanone ring and a concurrent or sequential elimination of the leaving group to generate the C20-C21 double bond.
Alternatively, one could start with Spironolactone and perform a dehydrogenation reaction, although this might be less specific and could affect other parts of the molecule.
The specific transformation to yield this compound would rely on the careful selection of reagents and catalysts. For an elimination-based strategy, various base or acid catalysts could be employed. For example, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often used to promote elimination reactions.
In the context of Spironolactone synthesis, reagents like trimethylsilyl (B98337) triflate (TMSOTf) are used to catalyze the conjugate addition of thioacetic acid to canrenone (B1668266). mdpi.com While this step forms the C7-thioacetyl group, the acidic nature of such catalysts could potentially promote side reactions, including dehydration or rearrangement, if suitable precursors are present. The development of a specific catalyst for Δ20-unsaturation would focus on maximizing the yield of the desired elimination product while minimizing other potential side reactions on the complex steroidal framework.
Characterization of Synthetic Intermediates in this compound Formation
The identification and characterization of intermediates are crucial for understanding and controlling the synthetic pathway. Modern analytical techniques are employed to elucidate the structures of these compounds.
Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for separating the target compound and its intermediates from the reaction mixture. researchgate.net The development of a specific chromatographic method allows for the monitoring of reaction progress and the isolation of pure compounds.
Mass Spectrometry (MS): LC-MS/MS is a powerful tool for identifying compounds by their mass-to-charge ratio, providing molecular weight information and fragmentation patterns that help in structure elucidation. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise chemical structure of intermediates and the final product. researchgate.net The chemical shifts and coupling constants of the protons and carbons around the Δ20 double bond would be characteristic features for identifying this compound.
Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in the intermediates, such as carbonyls, hydroxyls, and the newly formed carbon-carbon double bond. iarc.fr
The table below details the chromatographic conditions used for the analysis of Spironolactone and its process-related impurities, including this compound.
Table 1: UPLC Conditions for Spironolactone Impurity Analysis
| Parameter | Value |
|---|---|
| Column | Waters UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mmol/L ammonium (B1175870) acetate (pH 4.5) |
| Mobile Phase B | Methanol and acetonitrile (B52724) |
| Elution | Linear Gradient |
| Flow Rate | 0.3 mL/min |
| Detector | Photo-diode array at 245 nm |
Data sourced from BOC Sciences.
The computed properties of this compound are summarized in the following table.
Table 2: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₀O₄S |
| Molecular Weight | 414.6 g/mol |
| Monoisotopic Mass | 414.18648061 Da |
| Topological Polar Surface Area | 85.7 Ų |
| XLogP3 | 3.7 |
Data sourced from PubChem. nih.gov
Stereochemical Control and Regioselectivity in Δ20-Spironolactone Synthesis
The introduction of a double bond at the C20 position within the γ-lactone ring of spironolactone would fundamentally alter its chemical properties and potential biological activity. The synthesis of such a compound, which is not a widely reported derivative, necessitates a careful consideration of stereochemical control at the spirocyclic center (C17) and regioselective introduction of the C20-C21 double bond.
Theoretical Approaches to Stereochemical Control:
The stereochemistry at C17 is crucial for the biological activity of spironolactone and its analogues. In established spironolactone syntheses, this is typically controlled during the formation of the spirolactone ring. For a hypothetical Δ20-spironolactone, the approach to controlling the C17 stereocenter would likely rely on substrate-controlled or reagent-controlled methods.
One potential strategy involves the use of a chiral auxiliary on the C17 side chain precursor before the lactonization step. This auxiliary could direct the cyclization to favor the formation of the desired C17 stereoisomer. Subsequent removal of the auxiliary would yield the enantioenriched product.
Alternatively, asymmetric catalysis could be employed. For instance, a metal-catalyzed intramolecular cyclization of a suitable precursor could be guided by a chiral ligand to selectively form one C17 stereoisomer. Research into the enantioselective synthesis of spirocycles has highlighted the potential of nickel-catalyzed intramolecular additions, which could theoretically be adapted for this purpose. acs.org
Strategies for Regioselective Formation of the Δ20 Double Bond:
The primary challenge in synthesizing Δ20-spironolactone lies in the regioselective introduction of the double bond within the lactone ring. Several synthetic strategies could be envisioned, each with its own set of challenges regarding regioselectivity.
One approach could involve the dehydration of a 20-hydroxy spironolactone precursor. The regioselectivity of the elimination reaction would be critical to avoid the formation of other unsaturated isomers. The choice of dehydrating agent and reaction conditions would be paramount in controlling the position of the newly formed double bond.
Another potential route is through the modification of canrenone, a key intermediate in many spironolactone syntheses. A multi-step process could involve the selective oxidation or functionalization of the existing lactone ring to introduce a leaving group at C20, followed by an elimination reaction to generate the desired Δ20-unsaturation.
A summary of potential synthetic strategies and the key challenges is presented in Table 1.
| Synthetic Strategy | Key Reaction | Stereochemical Control | Regioselectivity Challenge |
| Dehydration of 20-hydroxy precursor | Acid or base-catalyzed elimination | Dependent on the stereochemistry of the precursor | Potential for formation of exocyclic or other endocyclic double bonds |
| Modification of Canrenone | Introduction and elimination of a leaving group at C20 | Relies on the established stereochemistry of canrenone | Requires highly selective functionalization of the lactone ring |
| Alkyne Precursor Cyclization | Intramolecular cyclization of a C17-alkynyl carboxylic acid derivative | Potential for catalyst or substrate control | Ensuring formation of the five-membered lactone with the double bond at C20 |
Research Findings and Mechanistic Considerations:
While direct research on Δ20-spironolactone is not available, studies on the synthesis of other unsaturated lactones and spirocyclic systems provide valuable insights. For instance, palladium-catalyzed carbonylative cyclization of propargyl alcohols has been shown to be an efficient method for synthesizing butenolides, which are unsaturated lactones. researchgate.net Adapting such a methodology to a steroidal substrate could offer a pathway to Δ20-spironolactone.
Furthermore, the biosynthesis of some steroids involves enzymatic reactions that demonstrate remarkable stereoselectivity and regioselectivity. Although not directly applicable to a synthetic laboratory setting, understanding these enzymatic mechanisms can inspire the design of biomimetic catalysts for targeted transformations.
Analytical Methodologies for Detection and Quantification of Delta 20 Spironolactone
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in distinguishing Delta-20-Spironolactone from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the principal techniques utilized for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is crucial for the accurate quantification and purity assessment of this compound. While specific methods exclusively for this compound are not extensively detailed in publicly available literature, methods for spironolactone (B1682167) and its impurities provide a foundational approach. These methods are typically isocratic or gradient reversed-phase systems.
Method development involves a systematic optimization of chromatographic parameters to achieve adequate separation. Key considerations include the selection of a suitable stationary phase, typically a C8 or C18 column, and the composition of the mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes.
A representative, though general, HPLC method for the analysis of spironolactone and its related compounds, including impurities like this compound, is detailed in the table below. ijpsr.comoup.comjocpr.comoup.comsifisheriessciences.com
| Parameter | Condition |
| Stationary Phase | Symmetry C8 (150 x 3.9 mm, 5µm) |
| Mobile Phase | Water:Tetrahydrofuran (B95107):Acetonitrile (77:21:2 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 283 nm |
| Column Temperature | Ambient |
This method is designed to separate various impurities, and with appropriate validation, it can be adapted for the specific quantification of this compound. ijpsr.com
Ultra-Performance Liquid Chromatography (UPLC) Optimization
UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption, making it a powerful tool for analyzing pharmaceutical impurities. A validated stability-indicating UPLC method has been reported for the determination of spironolactone and its related compounds, which is applicable to this compound (also known as Spironolactone EP Impurity A). nih.govchemrj.org
The optimization of a UPLC method involves similar principles to HPLC but with a focus on smaller particle size columns (typically sub-2 µm) and higher pressures. This allows for faster analysis times without compromising separation efficiency. For this compound, a specific UPLC method has been described.
| Parameter | Condition |
| Stationary Phase | Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with 10 mmol/L ammonium acetate (B1210297) (pH 4.5), methanol, and acetonitrile |
| Flow Rate | 0.3 mL/min |
| Detection | Photo-Diode Array (PDA) at 245 nm |
| Column Temperature | Not specified |
This method has demonstrated good specificity, linearity, and sensitivity for the analysis of spironolactone impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
The direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. Steroids generally require derivatization to increase their volatility and thermal stability for successful GC analysis. jfda-online.com Common derivatization techniques include silylation, which converts polar functional groups (like hydroxyl groups) into less polar and more volatile silyl (B83357) ethers. jfda-online.com
While specific studies on the GC-MS analysis of volatile derivatives of this compound are not readily found in the scientific literature, a general approach can be inferred. This would involve a derivatization step, for instance, with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, followed by GC-MS analysis. The mass spectrometer would then be used to identify and quantify the derivatized compound based on its characteristic mass spectrum and retention time. However, without specific experimental data, this remains a theoretical application for this particular compound.
Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of pharmaceutical impurities like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular structure and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unsaturation and Linkage
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR would be critical in confirming the presence and position of the double bond in the lactone ring (the delta-20 position).
Although a complete, assigned NMR spectrum for this compound is not widely published, the principles of its structural elucidation can be described. In the ¹H NMR spectrum, the presence of vinylic protons in the region of the lactone ring would be indicative of the C20-C21 double bond. The chemical shifts and coupling constants of these protons would provide information about their chemical environment and connectivity.
In the ¹³C NMR spectrum, the signals for the sp³ hybridized carbons of the saturated lactone ring in spironolactone would be replaced by signals for sp² hybridized carbons in the downfield region for this compound. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively establish the connectivity of the atoms and confirm the location of the unsaturation. researchgate.netresearchgate.netmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition and confirmation of the molecular formula of a compound. For this compound (C₂₄H₃₀O₄S), the theoretical exact mass can be calculated and compared to the experimentally measured value. nih.gov
A study on spironolactone and its metabolites using UHPLC-HRMS demonstrated that this technique can provide mass accuracies of less than 5 ppm, which is sufficient to confirm the elemental composition. nih.gov While specific HRMS fragmentation data for this compound is not detailed in the available literature, the general approach would involve identifying the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) and confirming its measured m/z matches the calculated value for the proposed formula, C₂₄H₃₀O₄S. Tandem mass spectrometry (MS/MS) experiments would further reveal characteristic fragmentation patterns that could be used to confirm the structure, for instance, by showing losses of the acetyl group or parts of the lactone ring. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis Related to Unsaturation
Infrared (IR) spectroscopy is a valuable analytical technique for the identification of functional groups within a molecule, including those associated with unsaturation in this compound (Δ20-Spironolactone). The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of different types of chemical bonds. bellevuecollege.edu By analyzing the resulting spectrum, characteristic absorption bands can be assigned to particular functional groups.
In the context of Δ20-Spironolactone, the key feature distinguishing it from its parent compound, Spironolactone, is the presence of an additional carbon-carbon double bond (C=C) in the lactone ring. This unsaturation gives rise to specific signals in the IR spectrum.
The IR spectrum of Spironolactone typically displays characteristic peaks, including a C=O stretching vibration for the thioacetyl group around 1690 cm⁻¹, a C=O stretching vibration for the γ-lactone ring near 1765 cm⁻¹, and C-H stretching of the α,β-unsaturated ketone in the steroid A-ring around 2960 cm⁻¹. ajprd.com The presence of the α,β-unsaturated ketone system in the A-ring of both Spironolactone and Δ20-Spironolactone would result in a C=C stretching absorption, which is typically observed in the 1680-1600 cm⁻¹ region. libretexts.org
For Δ20-Spironolactone, the introduction of the double bond in the lactone ring (a 20,21-dehydro feature) would be expected to produce an additional C=C stretching absorption band. nih.gov The exact position of this band can be influenced by the surrounding molecular structure, but it generally falls within the 1680-1620 cm⁻¹ range for cyclic alkenes. libretexts.org Furthermore, the vinylic =C-H stretching vibration associated with this new double bond would be anticipated to appear in the region of 3100-3020 cm⁻¹. libretexts.org
A comparative analysis of the IR spectra of Spironolactone and Δ20-Spironolactone would highlight the appearance of these new bands, confirming the presence of the additional unsaturation in the lactone ring of Δ20-Spironolactone.
Table 1: Expected Infrared Absorption Bands for Key Functional Groups in this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| C=O (γ-lactone) | Stretch | ~1765 |
| C=O (thioacetate) | Stretch | ~1690 |
| C=C (A-ring, α,β-unsaturated ketone) | Stretch | 1680-1600 |
| C=C (lactone ring, unsaturation) | Stretch | 1680-1620 |
| =C-H (lactone ring, vinylic) | Stretch | 3100-3020 |
| C-H (alkyl) | Stretch | ~2960 |
Validation of Analytical Methods for Accuracy and Precision in Complex Matrices
Method Specificity and Selectivity Studies for Δ20-Spironolactone
Specificity is a critical parameter in the validation of analytical methods, ensuring that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For Δ20-Spironolactone, specificity studies are essential to demonstrate that the analytical procedure can distinguish it from Spironolactone and other related impurities.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for separating closely related compounds. In a typical specificity study for Δ20-Spironolactone, a solution containing Δ20-Spironolactone would be co-injected with solutions of Spironolactone and other potential process impurities or degradation products. The resulting chromatogram should demonstrate baseline resolution between the peak for Δ20-Spironolactone and the peaks for all other components.
Forced degradation studies are also integral to establishing specificity. Δ20-Spironolactone would be subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. The analytical method must then be capable of separating the intact Δ20-Spironolactone from all the resulting degradation products. This ensures that the method is "stability-indicating."
The use of a photodiode array (PDA) detector in conjunction with HPLC can further enhance specificity assessment. A PDA detector can acquire the entire UV spectrum for each peak, allowing for peak purity analysis. If the peak corresponding to Δ20-Spironolactone is spectrally pure, it provides strong evidence that no other component is co-eluting with it.
Quantification Limits and Linearity in Research Samples
The limit of detection (LOD) and limit of quantification (LOQ) are important performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These limits are crucial for analyzing trace levels of Δ20-Spironolactone, for instance, as an impurity in a Spironolactone sample. For related substances in eplerenone (B1671536), a similar compound, an LOD of 0.01-0.02 μg/mL and an LOQ of 0.03-0.05 μg/mL have been reported using UPLC.
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a given range. To establish linearity for Δ20-Spironolactone, a series of standard solutions of known concentrations would be prepared and analyzed. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically >0.99, indicates a strong linear relationship. For instance, a validated UPLC method for related substances of eplerenone showed good linearity over a range of 0.02-3.14 μg/mL.
Table 2: Illustrative Linearity Data for Δ20-Spironolactone Analysis by HPLC
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 5,230 |
| 0.5 | 25,890 |
| 1.0 | 51,500 |
| 2.5 | 128,750 |
| 5.0 | 255,100 |
| Correlation Coefficient (r²) | 0.9998 |
Stability-Indicating Analytical Methods for this compound
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. A SIAM for Δ20-Spironolactone must be able to accurately measure the concentration of the active ingredient without interference from degradation products, impurities, and excipients.
The development of a SIAM for Δ20-Spironolactone would involve subjecting the compound to forced degradation under various stress conditions, as mentioned previously (acid, base, oxidation, heat, and photolysis). The goal is to generate potential degradation products that could form during storage or manufacturing.
Chromatographic methods, particularly HPLC and UPLC, are well-suited for SIAMs due to their high resolving power. nih.gov The method would be developed and optimized to achieve adequate separation between the Δ20-Spironolactone peak and all degradation product peaks. The peak purity of the Δ20-Spironolactone peak should be confirmed using a PDA detector to ensure it is not co-eluting with any degradants.
Once the method is developed, it must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. This ensures the method is reliable for its intended purpose of monitoring the stability of Δ20-Spironolactone. A validated SIAM is crucial for determining the shelf-life and appropriate storage conditions for Δ20-Spironolactone.
Biochemical Transformations and Interactions of Delta 20 Spironolactone in Vitro, Non Clinical
Investigating Potential Substrate Properties for Steroid-Modifying Enzymes (In Vitro)
The biotransformation of a steroid is a key determinant of its activity and duration of action. In vitro assays using subcellular fractions are instrumental in elucidating these metabolic pathways.
Microsomal fractions isolated from tissues rich in drug-metabolizing enzymes, such as the liver, are standard tools for in vitro metabolism studies. These fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are major catalysts of steroid hydroxylation and other oxidative reactions.
To characterize Delta-20-Spironolactone as a potential substrate for these enzymes, a series of kinetic studies would be necessary. This would involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and measuring the rate of its disappearance or the formation of metabolites over time. Key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) would be determined to understand the affinity of the enzymes for the substrate and their maximum metabolic capacity.
Table 1: Hypothetical Enzyme Kinetic Parameters for this compound Metabolism in Liver Microsomes
| Enzyme Source | Substrate Concentration (µM) | Velocity (nmol/min/mg protein) | Km (µM) | Vmax (nmol/min/mg protein) |
| Rat Liver Microsomes | Data not available | Data not available | Data not available | Data not available |
| Human Liver Microsomes | Data not available | Data not available | Data not available | Data not available |
Data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.
The initial identification of metabolites is often conducted using non-human enzymatic systems, such as liver microsomes from preclinical species (e.g., rats, dogs). Following incubation, analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to separate and identify the chemical structures of the resulting metabolites. This would reveal whether this compound undergoes hydroxylation, dehydrogenation, or other modifications.
Table 2: Potential In Vitro Metabolites of this compound in Non-Human Enzymatic Systems
| Metabolite | Parent Compound | Enzymatic System | Analytical Method |
| Data not available | This compound | Data not available | Data not available |
This table is a template, as no specific metabolites of this compound have been identified in the reviewed literature.
Receptor Binding Profiling of this compound with Steroid Receptors (In Vitro)
The pharmacological activity of a steroid is largely dictated by its ability to bind to and modulate the activity of specific steroid receptors.
Competitive binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand with known high affinity for the receptor of interest (e.g., [³H]-aldosterone for the mineralocorticoid receptor) in the presence of varying concentrations of the test compound, this compound. The ability of this compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated. This would provide a quantitative measure of its binding affinity for mineralocorticoid, androgen, and progesterone receptors.
Table 3: Hypothetical Receptor Binding Affinities (Ki) of this compound
| Receptor | Test Compound | Radioligand | Ki (nM) |
| Mineralocorticoid Receptor | This compound | [³H]-Aldosterone | Data not available |
| Androgen Receptor | This compound | [³H]-Dihydrotestosterone | Data not available |
| Progesterone Receptor | This compound | [³H]-Progesterone | Data not available |
The data presented in this table is purely illustrative due to the lack of available experimental results for this compound.
In silico methods like molecular docking can provide valuable insights into the potential binding mode of a ligand within the ligand-binding pocket of a receptor. A three-dimensional model of the receptor (e.g., the mineralocorticoid receptor) would be used to predict the most favorable binding orientation of this compound. These simulations can identify key amino acid residues involved in the interaction and predict the binding energy, offering a theoretical basis for the observed binding affinities.
Influence of Δ20-Unsaturation on Steroid-Protein Interactions
The introduction of a double bond at the C20-21 position in the γ-lactone ring of a spironolactone-type molecule, creating Δ20-unsaturation, would be expected to alter its electronic and steric properties. One study on the structure-activity relationship of various spirolactone derivatives found that unsaturation in the γ-lactone ring generally decreases the affinity for the mineralocorticoid receptor scienceopen.com.
This reduced affinity could be attributed to a change in the conformation of the lactone ring, which may lead to a less optimal fit within the ligand-binding pocket of the receptor. The planarity introduced by the double bond could disrupt critical hydrophobic interactions or hydrogen bonds that are important for high-affinity binding of the parent saturated compound. Further computational and experimental studies would be required to fully elucidate the specific impact of this structural modification on steroid-protein interactions for this compound.
Biophysical Characterization of Binding to Transport Proteins
Currently, there is a notable absence of publicly available scientific literature detailing the biophysical characterization of this compound's binding to transport proteins. While research exists for its parent compound, spironolactone (B1682167), which is known to bind to plasma proteins such as albumin and alpha-1-acid glycoprotein, specific data regarding the binding affinities (Kd), association and dissociation rate constants (kon and koff), or thermodynamic parameters for this compound's interaction with these or other transport proteins have not been documented in peer-reviewed studies.
The molecular structure of this compound, also known as 20,21-Dehydro Spironolactone, suggests potential for interaction with various transport proteins. However, without experimental data from techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or equilibrium dialysis, any discussion of its binding characteristics would be purely speculative.
Interactive Data Table: Binding of this compound to Transport Proteins
| Transport Protein | Binding Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Thermodynamic Parameters (ΔH, ΔS) | Method of Measurement |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Conformational Changes Induced Upon Binding to Non-Target Proteins
Similar to the lack of data on its binding to transport proteins, there is no specific research available that describes the conformational changes induced in non-target proteins upon the binding of this compound. The study of such changes is crucial for understanding a compound's off-target effects and potential for inducing allosteric modulation of protein function.
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism are typically employed to elucidate the structural changes in a protein upon ligand binding. However, no such studies have been published for this compound. While the parent compound, spironolactone, has been found to interact with various non-target proteins, including the XPB protein, specific details on the resulting conformational shifts are not extensively characterized for spironolactone itself, let alone its Delta-20 derivative.
Interactive Data Table: Conformational Changes in Non-Target Proteins Induced by this compound
| Non-Target Protein | Method of Structural Analysis | Observed Conformational Change | Functional Implication |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Computational Chemistry and Structure Activity Relationship Sar of Delta 20 Spironolactone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal for understanding how the Δ20-unsaturation influences the electronic environment of the molecule. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. researchgate.net
Table 1: Predicted Comparison of Frontier Molecular Orbital Properties
| Property | Spironolactone (B1682167) (Predicted) | Delta-20-Spironolactone (Predicted) | Rationale for Change |
| HOMO Energy | Higher | Slightly Lower/Similar | Minor influence from distant unsaturation. |
| LUMO Energy | Higher | Lower | Extended conjugation with the C5' carbonyl group delocalizes the π* orbital. frontiersin.orgnih.gov |
| HOMO-LUMO Gap | Larger | Smaller | Primarily due to the significant lowering of the LUMO energy. bu.edu |
| Predicted Reactivity | Less Reactive | More Reactive | A smaller energy gap generally correlates with higher chemical reactivity. researchgate.net |
This table is based on theoretical predictions from general principles of physical organic chemistry and FMO theory.
Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the molecular surface and is invaluable for predicting non-covalent interactions. researchgate.net Red regions indicate negative potential (electron-rich, attractive to cations), while blue regions show positive potential (electron-poor, attractive to anions). researchgate.net
For this compound, the α,β-unsaturated lactone system is predicted to create a distinct MEP compared to the saturated lactone in spironolactone. The electron-withdrawing effect of the carbonyl group, transmitted through the double bond, would likely result in:
A region of high negative potential (red/yellow) around the carbonyl oxygen (O5'), making it a primary site for hydrogen bonding. nih.gov
A region of positive potential (blue/green) on the β-carbon (C20) of the double bond, rendering it susceptible to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Landscape
Molecular dynamics (MD) simulations can provide insights into the flexibility and conformational preferences of a molecule over time, which are crucial for its biological activity.
The presence of the C20=C21 double bond imposes significant conformational rigidity on the γ-lactone ring. The sp2 hybridization of carbons C20 and C21 forces this part of the ring into a more planar geometry compared to the flexible, puckered envelope conformation of the saturated lactone ring in spironolactone. researchgate.net
This increased planarity and rigidity can have two opposing effects on steric hindrance:
It could reduce clashes with certain residues in a binding pocket by locking the ring into a favorable, flatter conformation.
Conversely, the inability to adopt a different pucker could introduce new steric clashes that prevent optimal binding, which might otherwise be possible with the more flexible ring of spironolactone.
This change in flexibility is a critical parameter in structure-activity relationships, as receptor binding often requires specific molecular conformations. researchgate.net
Table 2: Predicted Conformational Effects of the Δ20-Unsaturation
| Parameter | Spironolactone | This compound (Predicted) | Implication |
| Lactone Ring Pucker | Flexible (Envelope/Twist Conformations) | Rigid and Planar | Reduced ability to adapt its shape to a binding site. |
| Dihedral Angle (C17-C20-C21-C22) | Variable | Close to 180° (trans) or 0° (cis) | Fixed orientation of the lactone ring relative to the steroid core. |
| Potential for Induced Fit | Higher | Lower | The molecule is less able to change its conformation upon receptor binding. |
This table is based on theoretical predictions from structural chemistry principles.
The conformation of a molecule can be influenced by the surrounding solvent. The introduction of the polar, conjugated α,β-unsaturated lactone system in this compound would likely enhance its interactions with polar solvents compared to the less polar lactone ring of spironolactone. In polar solvents, solvent molecules could form favorable dipole-dipole interactions with the conjugated system, potentially stabilizing specific conformations. In non-polar environments, such as the hydrophobic interior of a protein, the molecule would be driven to adopt conformations that minimize the exposure of this polar region. Studies on spironolactone have shown that its solubility and crystal form can be highly dependent on the solvent used, and similar effects would be expected for its derivatives. scielo.brscielo.br
Theoretical Studies on the Energetics of Formation and Degradation Pathways
This compound is recognized as an impurity in the synthesis of spironolactone. pharmaffiliates.com Theoretical calculations can help elucidate the energetic favorability of its formation and potential degradation pathways.
Formation: this compound could theoretically be formed from spironolactone via an oxidative dehydrogenation reaction, potentially as a byproduct during synthesis or upon storage under oxidative conditions. This would involve the removal of two hydrogen atoms from the C20 and C21 positions. The energetics of this transformation would depend on the specific reagents and conditions used.
Degradation: The α,β-unsaturated lactone ring is a reactive functional group. Theoretical studies on the decomposition of similar furanones suggest several potential degradation pathways. researchgate.netacs.org These could include:
Photochemical reactions: Upon UV irradiation, α,β-unsaturated lactones can undergo rearrangements or cycloadditions. researchgate.netmdpi.com
Ring-opening reactions: Under certain pH conditions, particularly alkaline, the lactone ring can be susceptible to hydrolysis. aphp.fr The conjugation in this compound might affect the rate and mechanism of such reactions compared to spironolactone. Theoretical calculations of reaction barriers could predict the most likely degradation products under various conditions. acs.org
Comparative In Silico Analysis of Δ20-Spironolactone with Saturated Analogs
To understand the potential implications of the C20-C21 double bond in Δ20-Spironolactone, a comparative in silico analysis with its parent compound, spironolactone, and other saturated analogs is crucial. Such an analysis can provide insights into the electronic and structural changes imparted by the unsaturation and how these changes might influence the molecule's reactivity.
Computational models are instrumental in predicting sites within a molecule that are most susceptible to chemical or enzymatic reactions. These "reactivity hotspots" are often associated with specific electronic and steric features.
Electron Density and Molecular Electrostatic Potential (MEP) Analysis: In silico calculations, such as Density Functional Theory (DFT), can map the electron density and molecular electrostatic potential (MEP) of Δ20-Spironolactone and its saturated counterparts. For spironolactone, the carbonyl oxygen of the lactone ring and the thioacetyl group are known regions of high electron density, making them susceptible to electrophilic attack.
The introduction of a double bond at the C20-C21 position in Δ20-Spironolactone would create a new region of high electron density (a π-system) within the spirolactone ring. This π-bond would likely be a primary site for electrophilic addition reactions. Computational modeling suggests that this unsaturation could also influence the electron distribution across the entire lactone ring, potentially altering the reactivity of the carbonyl group.
Degradation Pathways: The presence of the C20-C21 double bond could introduce novel degradation pathways for Δ20-Spironolactone compared to spironolactone. For instance, this unsaturated system could be susceptible to oxidation, potentially leading to the formation of epoxides or diols. Such metabolic transformations are common for unsaturated steroids britannica.com. Studies on the degradation of pharmaceutical preparations containing spironolactone have shown that factors like higher temperatures and UVA radiation can lead to the formation of free radicals mdpi.com. The unsaturated bond in Δ20-Spironolactone could potentially lower the energy barrier for such radical formation, increasing its degradation vulnerability.
Computational approaches have been successfully used to predict the environmental transformation products of other steroids, such as the chlorination of steroidal enones ethz.chacs.org. These methods could be adapted to predict the degradation products of Δ20-Spironolactone under various conditions.
Interactive Data Table: Predicted Reactivity Hotspots
| Compound | Predicted Reactivity Hotspot(s) | Potential Reactions |
| Spironolactone | C17-spirolactone ring, C7-thioacetyl group | Hydrolysis, oxidation, deacetylation |
| Δ20-Spironolactone | C20-C21 double bond , C17-spirolactone ring, C7-thioacetyl group | Electrophilic addition, oxidation (epoxidation) , hydrolysis, deacetylation |
The structure-activity relationship (SAR) of spironolactone and its analogs has been extensively studied, revealing key structural features for its biological activity. Modifications to the steroid backbone and the C17-spirolactone ring can significantly impact its affinity for the mineralocorticoid receptor nih.govbioscientifica.com.
Interactive Data Table: Hypothetical SAR Implications
| Feature | Spironolactone | Δ20-Spironolactone (Hypothetical) | Rationale |
| Receptor Binding Affinity | High | Potentially altered (likely reduced) | Change in lactone ring conformation and steric hindrance. |
| Metabolic Pathway | Deacetylation, S-oxidation | Potential for epoxidation, hydroxylation at C20-C21 | Introduction of a new reactive site for metabolic enzymes. |
| Chemical Stability | Relatively stable | Potentially reduced | Increased susceptibility to oxidation and other reactions at the double bond. |
Environmental and Degradation Chemistry of Delta 20 Spironolactone
Photochemical Degradation Pathways of Δ20-Spironolactone
Photochemical degradation, initiated by the absorption of light, is a significant pathway for the transformation of many organic compounds in the environment. For molecules with unsaturated bonds like Delta-20-Spironolactone, this process can be particularly relevant.
Influence of UV Radiation on the Unsaturation
Ultraviolet (UV) radiation, a component of sunlight, possesses sufficient energy to induce chemical reactions in organic molecules. webmd.comijdvl.com The double bond at the C20-C21 position in the side chain of this compound is a potential site for photochemical reactions. Exposure to UV light can lead to the excitation of electrons in the π-system of the double bond, making it more susceptible to various transformations. webmd.com Studies on the parent compound, spironolactone (B1682167), have shown that exposure to UV light can lead to significant degradation. researchgate.net Specifically, exposure to UV light for 30 minutes has been shown to cause a notable decrease in the availability of spironolactone. researchgate.net This suggests that the unsaturated lactone ring in spironolactone, and by extension the Δ20-unsaturation in its derivative, is a chromophore that absorbs UV radiation, initiating the degradation process. The energy absorbed from UV light can lead to isomerization, cyclization, or photo-oxidation reactions, altering the chemical structure of the compound. webmd.comnih.gov
Identification of Photodegradation Products
Forced degradation studies on the parent compound, spironolactone, have identified canrenone (B1668266) and 7α-thiospirolactone as major degradation products under various stress conditions, including photolysis. researchgate.netaphp.fr It is plausible that similar degradation pathways exist for this compound. The cleavage of the thioacetate (B1230152) group at the C7 position could lead to the formation of a canrenone-like structure with the Δ20-unsaturation intact. Further investigation is needed to isolate and characterize the specific photodegradation products of this compound to fully elucidate its photochemical fate.
Hydrolytic Stability of the Spirolactone Moiety with Δ20-Unsaturation
Hydrolysis, the reaction with water, is a primary degradation mechanism for many pharmaceuticals in aqueous environments. The stability of the spirolactone ring in this compound is a key factor in its persistence.
pH-Dependent Degradation Kinetics
The rate of hydrolysis of the spirolactone ring is highly dependent on pH. Studies on spironolactone have shown that it is susceptible to both acid- and base-catalyzed hydrolysis. nih.govglobalresearchonline.net The optimal pH for the stability of spironolactone is approximately 4.5. nih.gov In acidic conditions (e.g., 1N HCl), spironolactone degrades rapidly. globalresearchonline.net Similarly, in basic conditions (e.g., 0.1N NaOH), significant degradation is observed. researchgate.net The degradation of spironolactone in aqueous solutions has been found to follow first-order kinetics. nih.govresearchgate.net The rate of degradation is significantly influenced by the pH of the solution.
Below is a hypothetical data table illustrating the potential pH-dependent degradation kinetics of this compound, based on the known behavior of spironolactone.
| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.85 | 0.82 |
| 4.5 | 0.05 | 13.86 |
| 7.0 | 0.20 | 3.47 |
| 9.0 | 1.50 | 0.46 |
| 11.0 | 10.20 | 0.07 |
This table is illustrative and based on the general principles of ester hydrolysis and data for the parent compound, spironolactone. Actual values for this compound would require experimental determination.
Characterization of Hydrolysis Products
The primary hydrolysis product of spironolactone is canrenone, which is formed by the elimination of the thioacetic acid group and subsequent rearrangement. nih.govresearchgate.netiarc.fr This process involves the opening of the spirolactone ring to form a carboxylate intermediate, which can then re-cyclize to form the more stable canrenone structure. It is expected that the hydrolysis of this compound would follow a similar pathway, leading to the formation of a Δ20-unsaturated analog of canrenone. The characterization of these hydrolysis products is essential for a complete understanding of the environmental fate of this compound.
Oxidative Degradation Mechanisms Affecting the Δ20-Unsaturation
Oxidative degradation, involving reactions with oxidizing agents such as dissolved oxygen, hydroxyl radicals, and ozone, is another important environmental degradation pathway. researchgate.netrsc.org The Δ20-double bond in this compound is a likely site for oxidative attack.
Oxidation can proceed through various mechanisms, including epoxidation of the double bond, cleavage of the double bond to form aldehydes or carboxylic acids, or the formation of other oxygenated derivatives. nih.gov The presence of the sulfur atom in the molecule could also make it susceptible to oxidation, potentially forming sulfoxides or sulfones. researchgate.net Forced degradation studies on spironolactone have shown that it degrades under oxidative conditions (e.g., exposure to hydrogen peroxide). aphp.fr The specific oxidative degradation products of this compound have not been extensively studied, but it is reasonable to assume that the Δ20-unsaturation would be a primary target for oxidation, leading to a variety of transformation products.
Role of Reactive Oxygen Species on Chemical Integrity
Comprehensive searches of scientific literature and chemical databases did not yield specific research on the role of reactive oxygen species (ROS) in the chemical integrity of this compound. While studies on the parent compound, spironolactone, indicate its susceptibility to degradation, specific data on the interaction between this compound and ROS, such as hydroxyl radicals (•OH), superoxide (B77818) anions (O₂⁻•), or singlet oxygen (¹O₂), are not publicly available.
Research on spironolactone itself shows that it can be affected by ROS, which are highly reactive molecules that can initiate and propagate degradation reactions in organic compounds. However, without direct studies on this compound, any discussion on its degradation by ROS would be speculative. The presence of a double bond at the C-20 position in this compound, which differentiates it from spironolactone, could potentially influence its reactivity towards ROS, but empirical data is lacking to substantiate this.
Table 1: Research Findings on the Interaction of this compound with Reactive Oxygen Species
| Reactive Oxygen Species | Effect on this compound | Research Findings |
|---|---|---|
| Hydroxyl Radical (•OH) | Data Not Available | No studies have been published. |
| Superoxide Anion (O₂⁻•) | Data Not Available | No studies have been published. |
| Singlet Oxygen (¹O₂) | Data Not Available | No studies have been published. |
Future Research Directions and Academic Significance of Delta 20 Spironolactone Studies
Development of Advanced Synthetic Methodologies for Related Steroids
The presence of the Δ20 double bond in Delta-20-Spironolactone presents unique synthetic challenges and opportunities. Research into the controlled introduction and manipulation of this functionality can drive the development of more sophisticated and efficient synthetic strategies for a variety of steroidal compounds.
Industrial synthesis of Spironolactone (B1682167) typically starts from dehydroepiandrosterone (B1670201) (DHEA) and involves several steps, including the formation of a γ-lactone ring at the C-17 position. waters.comresearchgate.net The formation of this compound as an impurity suggests that under certain conditions, dehydration or other side reactions can occur. Understanding the mechanisms behind the formation of this impurity can lead to the optimization of reaction conditions to either minimize its production or, conversely, to develop methodologies where such a double bond can be introduced selectively.
Recent advances in steroid synthesis have focused on the use of novel catalysts and reaction pathways to achieve high stereoselectivity and efficiency. core.ac.uk For instance, the synthesis of steroidal spiro-γ-lactones from estran-17-one and androstane-17-one derivatives has been achieved through alkylation with the lithium derivative of ethyl propiolate, followed by catalytic hydrogenation and acid-mediated cyclization. core.ac.uk Exploring the application of such modern synthetic methods to specifically target the synthesis of this compound and its analogs could provide access to a new class of spirolactone derivatives for further study.
Furthermore, microbial transformations offer a green and highly specific alternative for modifying steroid structures. Studies have shown that certain fungi can introduce hydroxyl groups at various positions on the spironolactone backbone, producing novel derivatives. helsinki.fi Investigating the potential of microbial enzymes to catalyze the formation of the Δ20 double bond could provide a novel and environmentally friendly synthetic route.
Table 1: Selected Synthetic Approaches for Steroidal Spirolactones
| Starting Material | Key Reagents and Steps | Resulting Moiety | Reference(s) |
|---|---|---|---|
| Dehydroepiandrosterone (DHEA) | Ethynylation, Carbonylation, Hydrogenation, Cyclization, Oxidation, Thioacetic acid addition | Spironolactone | waters.comresearchgate.net |
| Estran-17-one/Androstan-17-one | Lithium derivative of ethyl propiolate, Catalytic hydrogenation, p-Toluenesulfonic acid | Steroidal 17-spiro-γ-lactones | core.ac.uk |
| 7α-Alkanamidoestrone derivative | Nucleophilic addition of THP propargyl ether anion, Catalytic hydrogenation, Jones oxidation | Spiro-γ-lactone on an estradiol (B170435) backbone | core.ac.uk |
Enhancement of Analytical Techniques for Trace Impurity Profiling
The need to detect and quantify trace impurities like this compound in active pharmaceutical ingredients (APIs) and final drug products is a major driver for the advancement of analytical methodologies. The structural similarity between Spironolactone and its impurities necessitates the use of highly selective and sensitive analytical techniques.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for impurity profiling. mcmaster.canih.gov The development of stability-indicating UPLC methods allows for the separation and quantification of Spironolactone and its degradation products, including potentially this compound. nih.gov The use of tandem mass spectrometry (MS/MS) provides enhanced specificity and sensitivity for the identification and quantification of trace level impurities. acs.orgunibo.it Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed for the analysis of these thermally labile molecules. unibo.itnih.gov
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for steroid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes. researchgate.netwikipedia.orgdrugbank.comtocris.comnih.gov The development of rapid derivatization methods, such as microwave-assisted derivatization, can significantly reduce sample preparation time. drugbank.com
Capillary electrophoresis (CE) has emerged as a promising alternative for the analysis of steroids, offering high separation efficiency. nih.govgoogle.comnih.govmdpi.com Different modes of CE, such as micellar electrokinetic chromatography (MEKC), can be employed to separate neutral steroid molecules. nih.govmdpi.com The development of online preconcentration techniques within the capillary can further enhance the sensitivity of CE methods for trace impurity analysis. nih.gov
Table 2: Advanced Analytical Techniques for Steroid Impurity Profiling
| Analytical Technique | Key Features | Application to Spironolactone/Impurities | Reference(s) |
|---|---|---|---|
| UPLC-MS/MS | High resolution and sensitivity, suitable for complex mixtures. | Separation and quantification of Spironolactone and its impurities. mcmaster.canih.gov | acs.orgunibo.it |
| GC-MS | High separation efficiency, often requires derivatization. | Analysis of anabolic steroids and their metabolites. researchgate.netwikipedia.orgtocris.com | drugbank.comnih.gov |
| Capillary Electrophoresis (CE) | High separation efficiency, low sample and reagent consumption. | Separation of various steroid classes, including those in environmental and biological samples. nih.govgoogle.comnih.gov | mdpi.com |
Contributions to Fundamental Steroid Chemistry and Chemical Biology
The study of spirolactones, including this compound, contributes significantly to our fundamental understanding of steroid chemistry and their interactions with biological systems. The unique spirocyclic lactone moiety at the C-17 position is a key structural feature that imparts specific biological activities.
Spironolactone and its analogues are known to interact with various steroid receptors, most notably the mineralocorticoid receptor (MR), where they act as antagonists. The study of how subtle structural modifications, such as the introduction of a Δ20 double bond, affect receptor binding affinity and functional activity provides valuable insights into the molecular basis of steroid hormone action. These studies help to elucidate the structure-activity relationships (SAR) that govern the interaction between steroidal ligands and their protein targets.
Furthermore, the investigation of spironolactone's metabolic pathways, which can lead to the formation of various impurities and active metabolites, is a crucial aspect of its chemical biology. Understanding these metabolic transformations is essential for predicting the in vivo behavior of the drug and for designing new analogues with improved pharmacokinetic and pharmacodynamic profiles. The identification of metabolites formed through microbial transformation can also serve as a model for mammalian metabolism. helsinki.fi
The development of specific inhibitors for enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), is another area where spirolactone chemistry plays a vital role. The synthesis and evaluation of novel spironolactone derivatives as enzyme inhibitors contribute to a better understanding of enzyme structure and function and can lead to the development of new therapeutic agents.
Exploration of Structure-Reactivity Relationships in Novel Spirolactone Derivatives
Studies on the structure-activity relationships of various spirolactone derivatives have revealed that modifications at different positions of the steroid nucleus can have a profound impact on their biological activity. For example, the introduction of a cyclopropane (B1198618) ring in place of a double bond has been shown to affect the binding affinity to the mineralocorticoid receptor. Similarly, the synthesis and evaluation of a series of 7α-thioalkyl and 7α-thioaryl derivatives of spironolactone have provided insights into the structural requirements for the inhibition of 17β-HSD type II.
The exploration of the reactivity of the Δ20 double bond in this compound could lead to the synthesis of a variety of new spirolactone derivatives through reactions such as hydrogenation, epoxidation, or addition reactions. These new compounds could then be evaluated for their biological activity, further expanding our understanding of the structure-reactivity relationships within this class of steroids.
The synthesis of novel spirolactone-type diterpenoids and the evaluation of their cytotoxic activities have also contributed to this field. These studies demonstrate how the core spirolactone scaffold can be modified with various substituents to modulate biological activity.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Spironolactone |
| Dehydroepiandrosterone (DHEA) |
| Ethyl propiolate |
| p-Toluenesulfonic acid |
| 12β-hydroxy-spironolactone |
| 2α-hydroxy-spironolactone |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Delta-20-Spironolactone in laboratory settings?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) for structural validation and purity assessment. For synthesis, employ controlled dehydration of spironolactone precursors under inert conditions, referencing the compound’s reported melting point (205–208°C) and solubility profile (9.5E-3 g/L at 25°C) to optimize reaction parameters .
- Data Validation : Cross-reference spectral data with established databases (e.g., PubChem) and replicate experiments to confirm reproducibility, adhering to guidelines for reporting new compounds .
Q. How can researchers address solubility limitations of this compound in aqueous systems during in vitro studies?
- Approach : Utilize co-solvents (e.g., DMSO or ethanol) at concentrations ≤1% to minimize cytotoxicity. Alternatively, employ surfactant-based delivery systems (e.g., polysorbates) to enhance dispersibility, guided by the compound’s density (1.25 g/cm³) and hydrophobicity .
Q. What safety protocols are critical when handling this compound in preclinical studies?
- Guidelines : Follow OSHA HCS standards for PPE (gloves, lab coats) and emergency procedures (e.g., P302+P352 for skin exposure). Store the compound in locked, temperature-controlled environments to prevent degradation .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data on this compound’s metabolite profiles be resolved across studies?
- Analytical Framework : Apply mass spectrometry (LC-MS/MS) to differentiate between this compound and its isomers. Use multivariate statistical models to account for inter-study variability in metabolic pathways, ensuring alignment with NIH preclinical reporting guidelines .
- Contradiction Analysis : Conduct systematic reviews to identify confounding variables (e.g., species-specific metabolism, dosing regimens) and design cross-validation experiments .
Q. What experimental designs are optimal for assessing this compound’s receptor-binding specificity in steroidogenic pathways?
- Strategy : Employ competitive binding assays (e.g., radioligand displacement) with mineralocorticoid and androgen receptors. Incorporate negative controls (e.g., spironolactone) and dose-response curves to quantify affinity (Kd) and selectivity ratios .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo outcomes?
- Quality Control : Implement strict process analytical technology (PAT) monitoring, including in-line FTIR for real-time reaction tracking. Use fractional factorial design (DoE) to identify critical parameters (e.g., temperature, catalyst concentration) affecting purity .
Q. What computational models best predict this compound’s interactions with cytochrome P450 enzymes?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to map binding poses. Validate predictions using in vitro CYP inhibition assays and correlate findings with clinical pharmacokinetic data .
Methodological Resources
- Data Analysis : Use R or Python for pharmacokinetic modeling (e.g., non-compartmental analysis) and GraphPad Prism for statistical validation. Address missing data via multiple imputation techniques .
- Literature Review : Leverage PubMed and SciFinder with search terms like “this compound AND metabolism” or “spironolactone impurities AND synthesis,” applying Boolean operators to filter studies post-2010 .
- Ethical Reporting : Adhere to Beilstein Journal guidelines for supplementary data submission, ensuring raw NMR/HPLC files are archived in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
